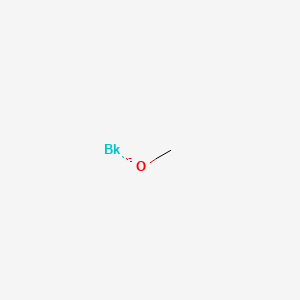![molecular formula C9H10ClNO4S B12526449 Ethyl 3-[(chlorosulfonyl)amino]benzoate CAS No. 651749-33-6](/img/structure/B12526449.png)
Ethyl 3-[(chlorosulfonyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(chlorosulfonyl)amino]benzoate is a chemical compound that belongs to the class of benzoate esters It is characterized by the presence of a chlorosulfonyl group attached to an amino group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(chlorosulfonyl)amino]benzoate typically involves the reaction of ethyl benzoate with chlorosulfonic acid. The process can be summarized as follows:
Step 1: Ethyl benzoate is dissolved in dichloromethane (DCM) and cooled to 0°C.
Step 2: Chlorosulfonic acid is added dropwise to the solution while maintaining the temperature at 0°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(chlorosulfonyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, alcohols, or thiols. Conditions typically involve the use of solvents like DCM or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(chlorosulfonyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of ethyl 3-[(chlorosulfonyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[(chlorosulfonyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the chlorosulfonyl group and has different reactivity and applications.
Ethyl 3-aminobenzoate: Contains an amino group but lacks the chlorosulfonyl group, leading to different chemical properties and uses.
Ethyl 3-nitrobenzoate: Contains a nitro group instead of a chlorosulfonyl group, resulting in different reactivity and applications .
Eigenschaften
CAS-Nummer |
651749-33-6 |
|---|---|
Molekularformel |
C9H10ClNO4S |
Molekulargewicht |
263.70 g/mol |
IUPAC-Name |
ethyl 3-(chlorosulfonylamino)benzoate |
InChI |
InChI=1S/C9H10ClNO4S/c1-2-15-9(12)7-4-3-5-8(6-7)11-16(10,13)14/h3-6,11H,2H2,1H3 |
InChI-Schlüssel |
NZHMKBLDMOJRSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methanone](/img/structure/B12526373.png)




![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)-](/img/structure/B12526400.png)
![1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]-](/img/structure/B12526406.png)


silane](/img/structure/B12526432.png)


